molecular formula C16H14ClNO3 B14005119 2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid CAS No. 66320-53-4

2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid

Cat. No.: B14005119
CAS No.: 66320-53-4
M. Wt: 303.74 g/mol
InChI Key: ANAVHKHLAXIOKL-UHFFFAOYSA-N
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Description

2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid is an organic compound with a complex structure that includes a benzamido group, a chloromethyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid typically involves multiple steps. One common method starts with the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another approach involves the reaction of benzoyl isothiocyanate with ethyl cyanoacetate, followed by alkylation with methyl iodide and reaction with hydrazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

CAS No.

66320-53-4

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

2-benzamido-2-[4-(chloromethyl)phenyl]acetic acid

InChI

InChI=1S/C16H14ClNO3/c17-10-11-6-8-12(9-7-11)14(16(20)21)18-15(19)13-4-2-1-3-5-13/h1-9,14H,10H2,(H,18,19)(H,20,21)

InChI Key

ANAVHKHLAXIOKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)CCl)C(=O)O

Origin of Product

United States

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